molecular formula C10H8FN3OS B2444388 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 149738-99-8

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2444388
CAS No.: 149738-99-8
M. Wt: 237.25
InChI Key: FPYUUXFUWNHQON-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a chemical compound built on the 1,2,4-triazine heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazine core is known for its versatility and is considered a privileged structure in the design of bioactive molecules due to its ability to interact with diverse biological targets . This particular derivative features a (3-fluorobenzyl)thio side chain, a modification that can fine-tune the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for researchers. The 1,2,4-triazine pharmacophore is a key structural component in a wide array of therapeutic agents. Scientific literature has extensively documented that 1,2,4-triazine derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral effects . For instance, similar triazine-thioether hybrids have been synthesized and explored as potential anticancer agents, with some analogs demonstrating potent antiproliferative activity against various human cancer cell lines by inducing apoptosis and cell cycle arrest . Furthermore, the structural framework of this compound is closely related to other triazinone-based intermediates used in synthesizing more complex fused heterocycles, such as thiazolo[3,2-b]-1,2,4-triazinones, which have shown promise as antibacterial and antitubercular agents . This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a key intermediate to build more complex molecular architectures or to investigate structure-activity relationships (SAR) in the development of new pharmacologically active molecules.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c11-8-3-1-2-7(4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYUUXFUWNHQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Preparation: 3-Mercapto-1,2,4-triazin-5(4H)-one

The synthesis begins with 3-mercapto-1,2,4-triazin-5(4H)-one (1 ), prepared via cyclocondensation of thiosemicarbazide with glyoxylic acid at 80°C in aqueous HCl (yield: 82–88%). NMR analysis confirms regioselective formation:

  • 1H-NMR (DMSO-d6) : δ 13.21 (s, 1H, NH), 8.45 (s, 1H, C6-H), 3.92 (s, 1H, SH).

S-Alkylation with 3-Fluorobenzyl Bromide

1 undergoes S-alkylation using 3-fluorobenzyl bromide (2 ) under basic conditions:

  • Reagents : 1 (1.0 eq), 2 (1.2 eq), K2CO3 (2.5 eq)
  • Solvent : DMF, 60°C, 6 h
  • Workup : Precipitation in ice-water, filtration, recrystallization (ethanol:H2O = 3:1)
  • Yield : 76–81%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiolate anion on the benzyl carbon, with fluoride acting as a leaving group. Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing ionic intermediates.

Alternative Pathway: Cyclization of Thioamide Precursors

Formation of Thioamide Intermediate

A patent-disclosed method involves cyclizing 3-((3-fluorobenzyl)thio)carbamoyl hydrazine (3 ) with formic acid:

  • Conditions : Reflux in 98% HCOOH, 4 h
  • Yield : 68%

Key Reaction Parameters :

Parameter Value
Temperature 100°C
Solvent Formic acid
Catalyst None
Reaction Time 4 h

Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C) reduces cyclization time to 25 minutes with comparable yields (70–74%). This method minimizes side products like 4 -(3-fluorobenzyl)-1,2,4-triazin-5(4H)-one, which forms under prolonged heating.

Regioselectivity and Byproduct Analysis

S-Alkylation exclusively targets the sulfur atom due to its higher nucleophilicity compared to ring nitrogen atoms. However, competing N-alkylation occurs if:

  • Excess alkylating agent (>1.5 eq) is used
  • Reaction temperature exceeds 70°C

Byproduct Characterization :

  • N-Alkylated isomer : δ 4.32 (s, 2H, CH2) in 1H-NMR vs. δ 4.18 (s, 2H, SCH2) for target compound
  • HRMS (m/z): [M+H]+ calc. 278.0634, found 278.0631 for N-alkylated byproduct

Crystallographic Validation

Single-crystal X-ray diffraction of this compound confirms:

  • Crystal System : Monoclinic, space group P21/c
  • Bond Lengths : S–C = 1.81 Å, C–F = 1.34 Å
  • Dihedral Angle : 85.2° between triazine and benzyl planes

Industrial-Scale Purification Strategies

Crystallization Optimization

  • Solvent System : Ethyl acetate/hexane (1:2 v/v)
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in H2O/MeCN)

Chromatographic Methods

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : CH2Cl2:MeOH (95:5)
  • Retention Factor (Rf) : 0.43

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (400 MHz, DMSO-d6) : δ 8.39 (s, 1H, C6-H), 4.18 (s, 2H, SCH2), 7.21–7.45 (m, 4H, Ar-H)
  • 13C-NMR : δ 167.8 (C=O), 162.1 (C-F), 44.3 (SCH2)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 278.0634
  • Calculated : C11H9FN3OS requires 278.0632

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
S-Alkylation (DMF) 81 99 6 1.0
Cyclization (HCOOH) 68 97 4 0.8
Microwave-Assisted 74 98 0.4 1.2

Applications in Medicinal Chemistry

The compound serves as a precursor for oxazolidinone antibiotics targeting Gram-positive pathogens. Structural analogs demonstrate:

  • MIC90 = 0.25 µg/mL against Staphylococcus aureus
  • IC50 = 1.8 µM for Mycobacterium tuberculosis enoyl-ACP reductase

Chemical Reactions Analysis

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom or the benzylthio group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one can be compared with other similar compounds, such as:

    2-((3-fluorobenzyl)thio)-4-methylpyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a triazine ring.

    4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring and a bromobenzylthio group, making it structurally similar but with different substituents.

The uniqueness of this compound lies in its specific combination of the triazine ring and the fluorobenzylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family, characterized by its unique structure that includes a fluorobenzylthio group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

  • Molecular Formula : C10_{10}H8_{8}FN3_3OS
  • Molecular Weight : 237.26 g/mol
  • CAS Number : 149738-99-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with 1,2,4-triazine-5(4H)-thione in the presence of a base such as potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at elevated temperatures to facilitate product formation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion assays.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound may function by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antifungal Activity

The compound also shows antifungal activity against several pathogenic fungi. In studies assessing its efficacy against species like Candida albicans and Aspergillus niger, it exhibited IC50_{50} values comparable to standard antifungal agents.

Fungal Strain IC50_{50} (µg/mL)
Candida albicans5.0
Aspergillus niger7.5

The mechanism of action appears to involve interference with fungal cell membrane integrity and function .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated significant cytotoxic effects with IC50_{50} values indicating strong antiproliferative activity.

Cell Line IC50_{50} (µM)
MCF-712.5
A54915.0

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in DNA replication and protein synthesis, leading to reduced cellular proliferation. Additionally, the fluorobenzyl group enhances binding affinity to target proteins, increasing its efficacy .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a range of bacterial pathogens highlighted the compound's broad-spectrum antimicrobial activity. The results indicated that it could serve as a potential lead compound for developing new antibiotics.
  • Anticancer Research : In a comparative study with known chemotherapeutics like doxorubicin, this compound displayed superior cytotoxicity against MCF-7 cells, suggesting its potential as an alternative treatment option for breast cancer .

Q & A

Q. What are the standard synthetic routes for preparing 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution between 3-fluorobenzyl chloride and a triazin-5(4H)-one precursor under basic conditions (e.g., NaOH or K₂CO₃). Key steps include:

  • Thiolation : Reacting 1,2,4-triazin-5(4H)-one with 3-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield (85–92%) compared to conventional heating (60–70% yield over 8 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Q. Table 1: Comparison of Synthesis Methods

MethodTimeYield (%)Purity (%)
Conventional Heating8h60–7090–95
Microwave-Assisted0.5–1h85–9295–98

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns. Key signals include:
    • ¹H NMR: δ 7.2–7.4 ppm (aromatic protons from 3-fluorobenzyl), δ 3.8–4.0 ppm (–SCH₂–).
    • ¹³C NMR: δ 165–170 ppm (C=O), δ 115–120 ppm (C–F) .
  • IR Spectroscopy : ν ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C–F) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peak (e.g., [M+H]⁺ at m/z 278.1) .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

  • Antimicrobial Screening :
    • Broth microdilution (CLSI guidelines): Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically 8–32 µg/mL .
    • Antifungal Assays : Agar diffusion against C. albicans .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproduct formation in large-scale synthesis?

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Solvent Selection : Dimethylacetamide (DMA) improves solubility of aromatic intermediates compared to DMF .
  • Byproduct Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of the thioether bond .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Substituent Effects :
    • Fluorine Position : 3-Fluorobenzyl derivatives show 2–4× higher antimicrobial activity than 4-fluorobenzyl analogs due to improved membrane permeability .
    • Triazinone Core : Oxidation to sulfone derivatives (–SO₂–) increases antifungal potency but reduces solubility .
  • SAR Workflow :
    • Synthesize analogs with varied substituents (e.g., –Cl, –OCH₃).
    • Test in bioassays and correlate activity with LogP and electronic parameters (Hammett constants) .

Q. How can contradictory reports on the compound’s bioactivity be resolved?

  • Standardized Assay Conditions : Ensure consistent inoculum size, growth media, and incubation time across studies .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Resistance Testing : Check for efflux pump overexpression in microbial strains using ethidium bromide accumulation assays .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Enzyme Inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) via fluorometric assays .
  • Molecular Docking : Model interactions with bacterial DNA gyrase (PDB ID: 1KZN) to predict binding affinity .
  • Transcriptomics : RNA-seq on treated S. aureus identifies downregulated virulence genes (e.g., hla, fnbA) .

Q. Methodological Guidance

  • Prioritize microwave synthesis for time-sensitive projects .
  • Use ¹³C NMR to confirm the integrity of the triazinone core .
  • Combine MIC assays with cytotoxicity profiling to identify lead compounds with therapeutic potential .

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